molecular formula C8H7IN2OS2 B15216301 6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 111787-42-9

6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B15216301
CAS No.: 111787-42-9
M. Wt: 338.2 g/mol
InChI Key: DSNQBQKXTWPCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a methylsulfanyl group at position 2 and a 3-iodopropargylsulfanyl substituent at position 6. This compound’s structure combines electron-donating (methylsulfanyl) and electron-withdrawing (iodopropargyl) groups, which may modulate its electronic properties, solubility, and biological interactions .

Properties

CAS No.

111787-42-9

Molecular Formula

C8H7IN2OS2

Molecular Weight

338.2 g/mol

IUPAC Name

4-(3-iodoprop-2-ynylsulfanyl)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H7IN2OS2/c1-13-8-10-6(12)5-7(11-8)14-4-2-3-9/h5H,4H2,1H3,(H,10,11,12)

InChI Key

DSNQBQKXTWPCII-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1)SCC#CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” typically involves multi-step organic reactions. One possible synthetic route could include:

    Starting Material: The synthesis may begin with a pyrimidinone derivative.

    Thioalkylation: Introduction of the methylthio group via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Iodopropynylation: The iodopropynyl group can be introduced through a reaction with propargyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions could target the pyrimidinone ring or the iodopropynyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms could lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, “6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be explored for applications in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of “6-((3-Iodoprop-2-yn-1-yl)thio)-2-(methylthio)pyrimidin-4(1H)-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The iodopropynyl and methylthio groups could play key roles in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives are widely studied for their pharmacological and synthetic utility. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects at Position 2 and 6

The target compound’s 2-(methylsulfanyl) and 6-[(3-iodoprop-2-yn-1-yl)sulfanyl] groups distinguish it from analogs. Key comparisons include:

Compound Name Substituent at Position 2 Substituent at Position 6 Key Features
Target Compound Methylsulfanyl 3-Iodoprop-2-yn-1-ylsulfanyl High reactivity (iodine as leaving group), potential for cross-coupling reactions
6-Amino-2-(methylsulfanyl)pyrimidin-4(3H)-one Methylsulfanyl Amino Lower molecular weight (171.22 g/mol), higher solubility in polar solvents
6-Amino-5-nitro-2-propargylsulfanylpyrimidin-4(3H)-one Propargylsulfanyl Amino, nitro Nitro group enhances electrophilicity; propargyl enables click chemistry
2-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one Methylsulfanyl, 3-fluorophenyl - Fluorine’s electronegativity alters ring electron density

Physicochemical Properties

The iodopropargyl group significantly impacts lipophilicity and molecular weight:

Compound Name Molecular Formula Molecular Weight (g/mol) logP/logD Water Solubility (logSw)
Target Compound C₉H₈IN₃OS₂ ~365.2* Estimated >2.5 Estimated <-2.5
6-Amino-2-(methylsulfanyl)pyrimidin-4(3H)-one C₆H₉N₃OS 171.22 1.39 -2.52
6-Amino-2-{[(2-sulfanylidene-benzothiazol-3-yl)methyl]sulfanyl}pyrimidin-4(3H)-one C₁₂H₁₀N₄OS₃ 322.43 1.80 -2.37
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4(3H)-one C₁₆H₁₇F₃N₂OS 354.38 ~3.0 (predicted) -3.1 (predicted)

*Calculated based on substituent contributions. The iodine atom (~127 g/mol) and propargyl group increase molecular weight compared to analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.